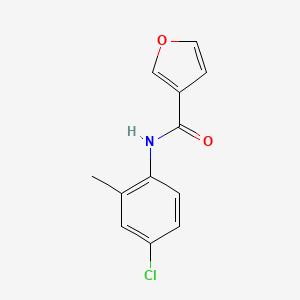![molecular formula C14H14N2O2 B7475862 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7475862.png)
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone, also known as DMPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPE is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response and tumor growth. This compound has also been found to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the induction of apoptosis in cancer cells. This compound has also been found to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone in lab experiments is its ability to selectively target specific enzymes and proteins, making it a useful tool for studying the mechanisms of various diseases. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the use of 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone in scientific research, including the development of new drugs for the treatment of inflammatory diseases, cancer, and viral infections. This compound may also be used as a tool for studying the mechanisms of various diseases and for developing new diagnostic and therapeutic strategies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Synthesis Methods
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone can be synthesized using a variety of methods, including the reaction between 2,6-dimethyl-4-hydroxypyrimidine and 3-bromoacetophenone in the presence of a base. Other methods include the reaction between 2,6-dimethyl-4-hydroxypyrimidine and 3-chloroacetophenone, or the reaction between 2,6-dimethyl-4-hydroxypyrimidine and 3-iodoacetophenone.
Scientific Research Applications
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-7-14(16-11(3)15-9)18-13-6-4-5-12(8-13)10(2)17/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYROSJCYKVRJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)